2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide 2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 383894-87-9
VCID: VC0382829
InChI: InChI=1S/C12H13N3O2S/c13-9(16)5-15-6-14-11-10(12(15)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H2,13,16)
SMILES: C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32g/mol

2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 383894-87-9

Main Products

VCID: VC0382829

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32g/mol

2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide - 383894-87-9

CAS No. 383894-87-9
Product Name 2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Molecular Formula C12H13N3O2S
Molecular Weight 263.32g/mol
IUPAC Name 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C12H13N3O2S/c13-9(16)5-15-6-14-11-10(12(15)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H2,13,16)
Standard InChIKey FDZUTDSBKXJZCB-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N
PubChem Compound 717849
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator